molecular formula C17H24N2O2 B2413084 (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone CAS No. 2195941-90-1

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2413084
CAS No.: 2195941-90-1
M. Wt: 288.391
InChI Key: RKGKTAFFDHKDKH-UHFFFAOYSA-N
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Description

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone is a chemical compound with the molecular formula C20H30N2O2. It is characterized by the presence of a cyclobutyl group attached to a diazepane ring, which is further connected to a methoxyphenyl group via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone typically involves the reaction of cyclobutylamine with 1,4-diazepane under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Cyclobutyl-1,4-diazepan-1-yl)-piperidin-4-ylmethanone
  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

Uniqueness

(4-Cyclobutyl-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone is unique due to its specific structural features, such as the combination of a cyclobutyl group with a diazepane ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-21-16-9-3-2-8-15(16)17(20)19-11-5-10-18(12-13-19)14-6-4-7-14/h2-3,8-9,14H,4-7,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKTAFFDHKDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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